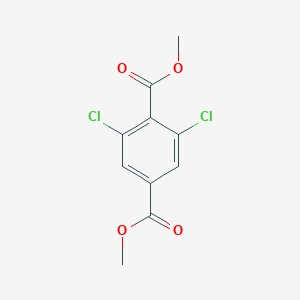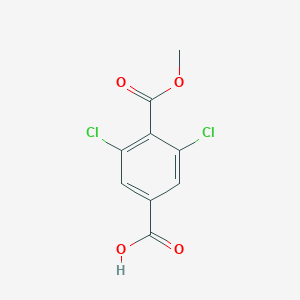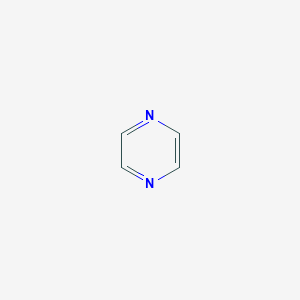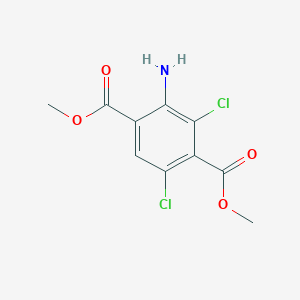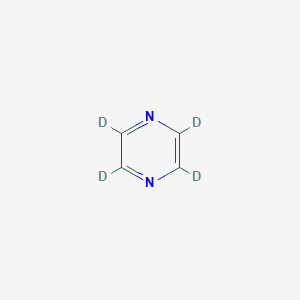![molecular formula C6H4BrN3 B050190 6-Bromopyrazolo[1,5-A]pyrimidine CAS No. 705263-10-1](/img/structure/B50190.png)
6-Bromopyrazolo[1,5-A]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including brominated variants, typically involves strategic reactions utilizing heterocyclic amines, diazonium salts, and active methylene compounds. Abdelriheem et al. (2017) described a method for synthesizing a range of pyrazolo[1,5-a]pyrimidines through reactions involving sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts, yielding compounds with potential antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
Molecular Structure Analysis
The molecular structure of 6-Bromopyrazolo[1,5-a]pyrimidines can be characterized using spectroscopic methods such as NMR and X-ray diffraction. Castillo et al. (2018) provided insights into the regioselectivity of the synthesis process for these compounds, which is crucial for their potential application as functional fluorophores. The structure and regioselectivity of the reactions were confirmed through NMR measurements and X-ray diffraction analysis (Castillo, Tigreros, & Portilla, 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including electrophilic substitutions, formylation, bromination, and others, which facilitate the derivation of numerous analogs with varying properties. Atta (2011) explored the electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, demonstrating the versatility of this scaffold in synthetic chemistry (Atta, 2011).
Wissenschaftliche Forschungsanwendungen
Fluorophores
- Scientific Field: Chemistry, specifically the study of fluorescent molecules .
- Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs), including 6-Bromopyrazolo[1,5-A]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application: The PPs are synthesized using a simpler and greener methodology, with a relative molecular efficiency (RME) of 40–53% . Their photophysical properties are tunable, which makes them suitable for
Inhibitor of BMP Type I Receptor Kinases
- Scientific Field: Biochemistry .
- Application Summary: 6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
- Methods of Application: The compound is used as a reactant in the synthesis of LDN-212854 . The exact methods of synthesis are proprietary to the manufacturer .
- Results or Outcomes: The resulting compound, LDN-212854, is a potent inhibitor of the BMP type I receptor kinases .
Diversification of Pyrazolo[1,5-a]pyrimidine Scaffold
- Scientific Field: Organic Chemistry .
- Application Summary: 6-Bromopyrazolo[1,5-A]pyrimidine is used for further diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .
- Methods of Application: The compound is used in various synthetic methods to create new derivatives of the pyrazolo[1,5-a]pyrimidine scaffold .
- Results or Outcomes: The resulting compounds have shown promising results, allowing for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .
Fatty Acid-Binding Proteins (FABPs) Inhibitor
- Scientific Field: Biochemistry .
- Application Summary: 6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of inhibitors for fatty acid-binding proteins (FABPs), which have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods of Application: The compound is used as a reactant in the synthesis of FABPs inhibitors . The exact methods of synthesis are proprietary to the manufacturer .
- Results or Outcomes: The resulting compound is a potent inhibitor of the FABPs .
Organic Light-Emitting Devices
- Scientific Field: Materials Science .
- Application Summary: Pyrazolo[1,5-a]pyrimidines, including 6-Bromopyrazolo[1,5-A]pyrimidine, have been identified as strategic compounds for optical applications, including organic light-emitting devices .
- Methods of Application: The compound is used in the synthesis of organic light-emitting devices . The exact methods of synthesis are proprietary to the manufacturer .
- Results or Outcomes: The resulting devices have shown promising results, allowing for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .
Safety And Hazards
Zukünftige Richtungen
Pyrazolo[1,5-A]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHTXLUCUNPVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623651 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-A]pyrimidine | |
CAS RN |
705263-10-1 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


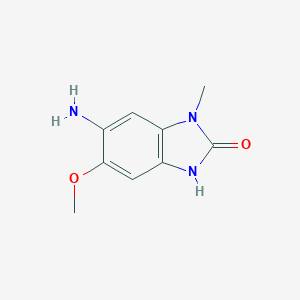
![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)
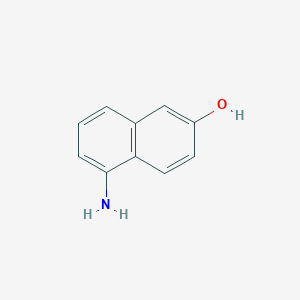
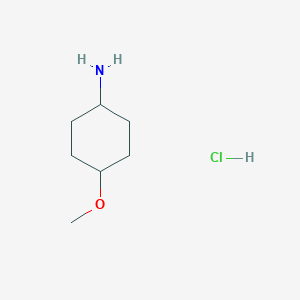

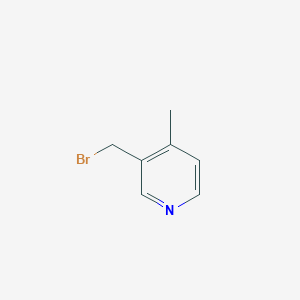

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)
